molecular formula C13H12ClNO B12857916 1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one

1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one

Katalognummer: B12857916
Molekulargewicht: 233.69 g/mol
InChI-Schlüssel: HNGFXBARGOKMHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one is a chemical compound that features a pyrrole ring attached to a phenyl group, which is further substituted with a chlorine atom and a propanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution on the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Coupling of Pyrrole and Phenyl Rings: The pyrrole ring is then coupled with the chlorinated phenyl ring through a palladium-catalyzed cross-coupling reaction.

    Addition of the Propanone Group: The final step involves the addition of the propanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Wissenschaftliche Forschungsanwendungen

1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)methanol: Similar structure but with a methanol group instead of a propanone group.

    1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.

Uniqueness

1-(3-chloro-4-(1H-pyrrol-1-yl)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C13H12ClNO

Molekulargewicht

233.69 g/mol

IUPAC-Name

1-(3-chloro-4-pyrrol-1-ylphenyl)propan-1-one

InChI

InChI=1S/C13H12ClNO/c1-2-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h3-9H,2H2,1H3

InChI-Schlüssel

HNGFXBARGOKMHM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)N2C=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.